Angeli's salt

説明

特性

CAS番号 |

13826-64-7 |

|---|---|

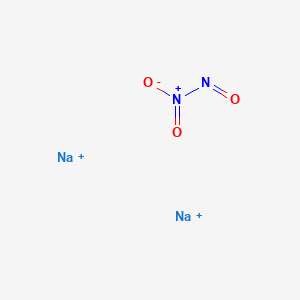

分子式 |

H2N2NaO3 |

分子量 |

101.018 g/mol |

IUPAC名 |

disodium;N-oxonitramide |

InChI |

InChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H; |

InChIキー |

FOFRQGFTWXKZGP-UHFFFAOYSA-N |

SMILES |

N(=O)[N+](=O)[O-].[Na+].[Na+] |

正規SMILES |

N([N+](=O)[O-])O.[Na] |

外観 |

Assay:≥99%A crystalline solid |

同義語 |

Angeli's salt hyponitric acid, disodium salt oxyhyponitrite sodium trioxodinitrate |

製品の起源 |

United States |

Foundational & Exploratory

what is the mechanism of Angeli's salt decomposition

An In-Depth Technical Guide to the Decomposition Mechanism of Angeli's Salt (Na₂N₂O₃)

Executive Summary

This compound (AS, sodium trioxodinitrate) is a pivotal research tool, valued for its capacity to generate nitroxyl (HNO), a redox sibling of nitric oxide (NO) with a distinct and significant pharmacological profile. Understanding the precise mechanism of its decomposition is critical for researchers in chemistry, biology, and drug development to control the generation of specific reactive nitrogen species and accurately interpret experimental outcomes. This guide provides a comprehensive examination of the pH-dependent decomposition pathways of this compound, the kinetics of these reactions, the subsequent chemistry of its products, and validated experimental protocols for studying its behavior. At physiological pH (4-8), AS undergoes a first-order decomposition initiated by protonation to reliably produce equimolar amounts of HNO and nitrite.[1][2] This pathway shifts dramatically under acidic conditions (pH < 4) to yield nitric oxide (NO), while in alkaline environments (pH > 8), the salt exhibits greater stability.[3][4][5] The reactivity of the released HNO with biological targets such as thiols and metalloproteins underpins its therapeutic potential in areas like cardiovascular disease.[2][6][7] This document serves as an authoritative resource, synthesizing foundational knowledge with practical methodologies to empower researchers to effectively harness the unique chemistry of this compound.

Introduction: The Significance of this compound as a Nitroxyl Donor

Nitric oxide (NO) is a well-established signaling molecule with integral roles in physiological and pathological processes. Its one-electron reduced and protonated form, nitroxyl (HNO), has emerged as a distinct chemical entity with its own unique and therapeutically promising biological profile.[2][7] Unlike NO, HNO exhibits potent positive inotropic and lusitropic effects and has shown potential for treating heart failure.[1] The inherent reactivity and short lifetime of HNO, which rapidly dimerizes to form nitrous oxide (N₂O), necessitates the use of donor compounds for its study and application.[6][8]

Among the available donors, this compound (Na₂N₂O₃) is the most widely used due to its commercial availability, water solubility, and, most importantly, its well-characterized, pH-dependent decomposition that reliably produces HNO under physiological conditions.[3][9] The salt's ability to generate different reactive nitrogen species simply by altering the pH makes it an invaluable tool for comparative studies dissecting the distinct biological pathways of HNO and NO.[5] A thorough understanding of its decomposition is therefore not merely an academic exercise but a prerequisite for designing robust experiments and developing novel HNO-based therapeutics.

The Core Mechanism: A Tale of Three pH Regimes

The decomposition of this compound is not a single reaction but a set of pathways dictated almost entirely by the proton concentration of the medium. This pH dependency is the key to its utility as a specific donor molecule.

Physiological pH (4-8): The Primary Pathway to Nitroxyl (HNO)

In the pH range most relevant to biological systems, this compound decomposes via a well-established, first-order process to yield nitroxyl (HNO) and nitrite (NO₂⁻).[2][3] The mechanism involves three key steps:

-

Protonation: The stable dianion, N₂O₃²⁻, is first protonated to form the monoanion, HN₂O₃⁻.[1][2]

-

Tautomerization: The monoanion undergoes tautomerization to a more unstable isomer.

-

Heterolytic Cleavage: This isomer rapidly undergoes heterolytic cleavage of the N-N bond to release the products.[2]

This reaction is the cornerstone of AS's use as an HNO donor in biological research. Nitrogen-15 labeling studies have confirmed that the HNO molecule originates from the nitroso group, while the nitrite is formed from the nitro group of the parent molecule.[2]

Caption: this compound decomposition pathway at physiological pH.

Acidic Conditions (pH < 4): A Mechanistic Shift to Nitric Oxide (NO)

As the pH drops below 4, the decomposition pathway of this compound changes dramatically. It ceases to be an HNO donor and instead produces nitric oxide (NO) as the primary nitrogen-containing product.[3][4][5] The decomposition becomes nearly instantaneous at pH 5. This shift is attributed to a different reaction mechanism, possibly involving the diprotonated species H₂N₂O₃ or a reaction catalyzed by nitrous acid (HNO₂), which can be formed from the nitrite product under acidic conditions.[3][4] This property allows researchers to use AS as a pH-dependent switch to compare the biological effects of HNO and NO from the same parent compound.

Caption: this compound decomposition pathway in acidic conditions.

Alkaline Conditions (pH > 8): Enhanced Stability and Alternative Reactions

In alkaline solutions, the rate of this compound decomposition significantly decreases.[3] This is because the initial, rate-limiting protonation step is disfavored at high pH. This enhanced stability allows for the preparation and short-term storage of AS stock solutions in dilute alkali (e.g., 0.01 M NaOH) at -20°C.[3] However, under strongly alkaline conditions (pH > 10) and in the presence of oxygen, AS decomposition can lead to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[5][10][11]

Kinetics and Influencing Factors

The rate of this compound decomposition is crucial for determining the flux of HNO generation in an experimental system.

| Parameter | Value / Condition | Source |

| Reaction Order | First-order (between pH 4-8) | [2][3] |

| Half-life (t₁/₂) at pH 7.4, 37°C | ~2.3 minutes | |

| Rate Constant (k) at 25°C | ~6.8 x 10⁻⁴ s⁻¹ | [3][8] |

| UV Absorbance (λₘₐₓ) | 248 nm (N₂O₃²⁻) / 237 nm (HN₂O₃⁻) | [3][12] |

Several factors can influence this rate:

-

pH: As detailed above, pH is the dominant factor. The decomposition is fastest around pH 5 and slows dramatically above pH 8.[5]

-

Temperature: The reaction rate increases with temperature, as expected. The half-life of ~2.3 minutes is specific to physiological temperature (37°C).

-

Nitrite Concentration: As nitrite is a product of the primary decomposition, high initial concentrations of nitrite can inhibit the reaction by favoring the reverse equilibrium, slowing the net rate of HNO production.[13][14]

-

Oxygen: While the primary decomposition to HNO and nitrite is not oxygen-dependent, the subsequent reactions of HNO are heavily influenced by the presence of O₂.[1][13] Some reports suggest the overall decomposition rate of HNO donors can increase in aerated solutions due to oxygen-dependent side reactions.[15]

Secondary Reactions: The Fate of Nitroxyl

The generation of HNO from this compound is only the first step. The subsequent reactions of this highly reactive species are what determine its ultimate biological and chemical effects.

-

Dimerization and Dehydration: In the absence of other reactants, HNO rapidly reacts with itself (dimerizes) in a diffusion-controlled reaction (k ≈ 8 × 10⁶ M⁻¹s⁻¹) to form hyponitrous acid (H₂N₂O₂). This intermediate then dehydrates to produce the relatively inert gas nitrous oxide (N₂O) and water.[6][8][16] This rapid self-reaction means that sustained biological effects require a continuous supply from a donor like AS.

-

Reaction with Oxygen: HNO reacts with molecular oxygen (O₂) to form a potent oxidant.[1] While this product has reactivity similar to peroxynitrite (ONOO⁻), studies suggest it has a distinct chemical profile.[1] This reaction competes with dimerization and is a critical pathway in aerobic biological systems.

-

Reaction with Thiols and Nucleophiles: HNO is a potent electrophile and readily reacts with soft nucleophiles, with thiols being a primary biological target.[2][6] It reacts with cysteine residues in proteins to form N-hydroxysulfenamides, which can lead to disulfide formation. This modification of protein thiols is believed to mediate many of the observed biological effects of HNO.[6][17]

-

Reaction with Heme Proteins: HNO avidly reacts with transition metals, particularly the iron in heme proteins. A key reaction is the reductive nitrosylation of ferric (Fe³⁺) heme proteins, such as metmyoglobin (metMb), to form the ferrous-nitrosyl (Fe²⁺-NO) complex.[6][12] This reaction is not only biologically significant but also forms the basis of the most common assay for HNO detection.

Caption: Key secondary reaction pathways of nitroxyl (HNO).

Experimental Methodologies for Studying Decomposition

To validate the use of this compound and quantify its decomposition products, specific and reliable experimental protocols are essential.

Protocol: Monitoring AS Decomposition by UV-Vis Spectrophotometry

This method directly measures the disappearance of the this compound anion over time.

-

Objective: To determine the kinetic rate of AS decomposition under specific buffer conditions (pH, temperature).

-

Principle: The monoanion of this compound (HN₂O₃⁻) has a strong UV absorbance at 237 nm.[3][12] Its decomposition can be followed by monitoring the decrease in absorbance at this wavelength.

-

Methodology:

-

Prepare a fresh stock solution of this compound (~10 mM) in ice-cold 0.01 M NaOH. Determine its precise concentration by measuring the absorbance at 237 nm (ε = 6100 M⁻¹cm⁻¹).[12]

-

Equilibrate the desired reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) to the target temperature (e.g., 37°C) in a quartz cuvette inside a temperature-controlled spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the AS stock solution into the cuvette to achieve the desired final concentration (e.g., 50-100 μM).

-

Immediately begin recording the absorbance at 237 nm at regular intervals (e.g., every 15 seconds) for at least 5-7 half-lives (~15-20 minutes).

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the first-order rate constant (-k). The half-life can be calculated as t₁/₂ = 0.693 / k.

-

Protocol: Detection of HNO via the Metmyoglobin Assay

This is the most widely accepted method for confirming and quantifying HNO release.

-

Objective: To detect the formation of HNO from AS decomposition.

-

Principle: HNO specifically reacts with ferric metmyoglobin (metMb, Fe³⁺), which is brown, to produce the bright red ferrous nitrosylmyoglobin (MbNO, Fe²⁺-NO). This conversion can be monitored by the distinct spectral shift in the visible region.

-

Methodology:

-

Prepare a solution of equine heart metmyoglobin (~20 μM) in the desired reaction buffer (e.g., pH 7.4 phosphate buffer) at 37°C.

-

Record a baseline absorbance spectrum of the metMb solution from 400-700 nm. Note the characteristic peaks.

-

Initiate the reaction by adding a known concentration of this compound (e.g., 100 μM).

-

After a set incubation period (e.g., 10-15 minutes to allow for complete decomposition), record a new absorbance spectrum.

-

Observe the disappearance of the metMb peak and the appearance of the characteristic sharp peak of MbNO at ~423 nm and other peaks around 545 and 575 nm.

-

(Optional) To confirm the product is HNO, run a parallel experiment where a known HNO scavenger, such as L-cysteine, is added to the metMb solution before the this compound. The formation of the MbNO signal should be significantly attenuated.[7]

-

Caption: Experimental workflow for HNO detection using metmyoglobin.

Conclusion and Implications

The decomposition of this compound is a nuanced, pH-governed process that provides researchers with a powerful tool for the controlled generation of nitroxyl. The reliable, first-order release of HNO at physiological pH has been fundamental to elucidating the distinct biological signaling pathways of this reactive nitrogen species, differentiating it from its well-studied counterpart, nitric oxide. For professionals in drug development, this mechanistic clarity is paramount. It enables the use of this compound as a benchmark for evaluating novel HNO-donor candidates and for probing the therapeutic potential of HNO in preclinical models of cardiovascular and other diseases. The ability to switch production from HNO to NO by simply lowering the pH further enhances its value in comparative pharmacology. Ultimately, a deep, mechanistic understanding of this compound decomposition ensures its continued and effective use at the forefront of nitrogen oxide research.

References

-

D. A. Wink, M. N. Feelisch, et al. (2003). The mechanism of aerobic decomposition of this compound (sodium trioxodinitrate) at physiological pH. Journal of the American Chemical Society. Available at: [Link]

-

S. I. Liochev, I. Fridovich. (2003). The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione. Free Radical Biology and Medicine, 34(11), 1399-1404. Available at: [Link]

-

J. D. Cline, J. P. Toscano. (2016). Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation. Accounts of Chemical Research. Available at: [Link]

-

J. C. Irvine, J. L. Favaloro, R. E. Widdop, B. K. Kemp-Harper. (2008). Nitroxyl Anion Donor, this compound, Does Not Develop Tolerance in Rat Isolated Aortae. Hypertension, 51(5), 1339-1345. Available at: [Link]

-

K. M. Miranda. (2005). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

-

C. Amatore, S. Arbault, et al. (2007). This compound (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by this compound decomposition. ChemMedChem, 2(6), 898-903. Available at: [Link]

-

J. D. Cline, J. P. Toscano. (2016). Recent advances in the chemical biology of nitroxyl (HNO) detection and generation. PubMed. Available at: [Link]

-

C. Amatore, S. Arbault, et al. (2007). This compound (Na2N2O3) is a Precursor of HNO and NO: a Voltammetric Study of the Reactive Intermediates Released by this compound Decomposition. Semantic Scholar. Available at: [Link]

-

K. M. Miranda, M. G. Espey, et al. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648. Available at: [Link]

-

M. Dux, C. Will, et al. (2022). Nitroxyl Delivered by this compound Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents in Models of Headache Generation. International Journal of Molecular Sciences, 23(5), 2330. Available at: [Link]

-

M. N. Hughes, P. E. Wimbledon. (1976). The chemistry of trioxodinitrates. Part I. Decomposition of sodium trioxodinitrate (this compound) in aqueous solution. Journal of the Chemical Society, Dalton Transactions, (7), 703-707. Available at: [Link]

-

R. P. Patel, et al. (2008). The potential of this compound to decrease nitric oxide scavenging by plasma hemoglobin. Nitric Oxide, 18(3), 179-189. Available at: [Link]

-

S. I. Liochev, I. Fridovich. (2003). The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione. ResearchGate. Available at: [Link]

-

D. Basudhar, G. Bharadwaj, D. J. Salmon, K. M. Miranda. (2016). HNO Donors: this compound and Related Diazeniumdiolates. ScienceDirect. Available at: [Link]

-

M. N. Feelisch, et al. (2002). A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. Proceedings of the National Academy of Sciences, 99(25), 16455-16460. Available at: [Link]

-

J. C. Irvine, et al. (2021). Cardioprotective Actions Of Nitroxyl Donor this compound Are Preserved In The Diabetic Heart And Vasculature In The Face Of Nitric Oxide Resistance. Circulation Research, 129(Suppl_1), AP405. Available at: [Link]

-

M. Rostkowski, R. Smulik, K. Dębowska, A. Sikora. (2021). Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH. Cell Biochemistry and Biophysics, 79(4), 739-750. Available at: [Link]

-

D. A. Wink, M. N. Feelisch, et al. (2003). Mechanism of Aerobic Decomposition of this compound (Sodium Trioxodinitrate) at Physiological pH. ResearchGate. Available at: [Link]

-

C. M. Gallego, A. Mazzeo, et al. (2021). Azanone (HNO): generation, stabilization and detection. Chemical Science, 12(30), 10146-10179. Available at: [Link]

-

R. P. Patel, et al. (2008). The potential of this compound to decrease nitric oxide scavenging by plasma hemoglobin. PubMed. Available at: [Link]

-

R. P. Patel, et al. (2011). This compound Counteracts the Vasoactive Effects of Elevated Plasma Hemoglobin. Circulation, 123(1), 107-116. Available at: [Link]

-

O. V. Kosmachevskaya, et al. (2021). Effect of this compound on heme group destruction (A) and formation of... ResearchGate. Available at: [Link]

-

R. P. Patel, et al. (2008). The potential of this compound to decrease nitric oxide scavenging by plasma hemoglobin. ResearchGate. Available at: [Link]

-

M. Dux, C. Will, et al. (2022). Nitroxyl Delivered by this compound Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents in Models of Headache Generation. PubMed Central. Available at: [Link]

-

M. Dux, C. Will, et al. (2022). Nitroxyl Delivered by this compound Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents. MDPI. Available at: [Link]

-

C. Amatore, S. Arbault, et al. (2007). This compound (Na2N2O3) is a Precursor of HNO and NO: a Voltammetric Study of the Reactive Intermediates Released by this compound Decomposition. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemisry of trioxodinitrates. Part I. Decompostion of sodium trioxodinitrate (this compound) in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. This compound (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by this compound decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (Na2N2O3) is a Precursor of HNO and NO: a Voltammetric Study of the Reactive Intermediates Released by this compound Decomposition | Semantic Scholar [semanticscholar.org]

- 12. The potential of Angeli’s salt to decrease nitric oxide scavenging by plasma hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]

- 17. Nitroxyl Delivered by Angeli’s Salt Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents in Models of Headache Generation - PMC [pmc.ncbi.nlm.nih.gov]

Angeli's Salt as a Source of Nitroxyl (HNO): A Technical Guide for Researchers

Introduction: The Unique Role of Nitroxyl in Redox Biology

In the landscape of reactive nitrogen species (RNS), nitroxyl (HNO) has emerged as a molecule with a distinct and compelling pharmacological profile, setting it apart from its well-studied redox sibling, nitric oxide (NO).[1][2] While both are simple diatomic molecules, their differing electronic structures bestow upon them unique chemical reactivities and, consequently, disparate biological effects.[1][3] HNO has demonstrated significant therapeutic potential, particularly in the cardiovascular realm, where it exhibits positive inotropic and lusitropic effects, making it a promising candidate for the treatment of heart failure.[2][4]

The inherent reactivity and rapid dimerization of pure HNO necessitate the use of donor compounds for its controlled generation in experimental settings.[4] Among the available donors, Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is one of the most convenient, well-characterized, and widely utilized sources of HNO for both in vitro and in vivo research. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and mechanism of HNO release to practical experimental protocols and its application in elucidating HNO-mediated signaling pathways.

Physicochemical Properties and Decomposition Kinetics

This compound is an inorganic compound first synthesized by Angelo Angeli in 1896.[5] It is a crystalline solid that is relatively stable when stored under appropriate conditions but readily decomposes in aqueous solutions, particularly at physiological pH, to release HNO.

| Property | Value | Source(s) |

| Chemical Formula | Na₂N₂O₃ | [6] |

| Molecular Weight | 121.99 g/mol | |

| CAS Number | 13826-64-7 | |

| Synonyms | Sodium α-oxyhyponitrite, Disodium diazen-1-ium-1,2,2-triolate | [6] |

| UV Absorbance (λmax) | 248 nm (in alkaline solution) | [5] |

| Solubility | Soluble in alkaline aqueous solutions (e.g., 0.01 M NaOH) | [6] |

| Half-life (t½) | ~2.3 minutes (in 0.1 M phosphate buffer, pH 7.4, at 37°C) | [6] |

| Decomposition Products | HNO and Nitrite (NO₂⁻) (at pH 4-8) | [5] |

The decomposition of this compound is a pH-dependent, first-order process.[6] In the pH range of 4 to 8, it reliably produces one equivalent of HNO and one equivalent of nitrite (NO₂⁻).[5] This is a critical consideration for experimental design, as nitrite itself can have biological effects. Below pH 4, the decomposition pathway shifts to primarily generate nitric oxide (NO), making pH control paramount for studying HNO-specific effects.[5][7]

Mechanism of HNO Release

The generation of HNO from this compound is not a simple dissociation but rather a multi-step process involving protonation and tautomerization.

-

Protonation: The process begins with the protonation of the trioxodinitrate dianion (N₂O₃²⁻) to form the monoanion, HN₂O₃⁻.

-

Tautomerization: This is followed by a rate-limiting tautomerization step.

-

Heterolytic Cleavage: The resulting isomer undergoes heterolytic cleavage of the nitrogen-nitrogen bond to yield the final products: nitroxyl (HNO) and nitrite (NO₂⁻).[5]

This mechanism underscores the necessity of a proton source for the decomposition to proceed, explaining the salt's stability in alkaline solutions and its accelerated decomposition at neutral or acidic pH.

Caption: Decomposition pathway of this compound to HNO and nitrite.

Experimental Protocols: Preparation, Handling, and Quantification

Preparation and Handling of this compound Solutions

Due to its sensitivity to moisture and acidic conditions, proper handling of this compound is crucial for reproducible results.

Materials:

-

This compound (crystalline solid)

-

0.01 M Sodium Hydroxide (NaOH), chilled

-

Phosphate-buffered saline (PBS), pH 7.4, or other desired buffer

-

Inert gas (e.g., argon or nitrogen) for handling the solid

Protocol for Stock Solution Preparation:

-

Handling Solid: Handle solid this compound in an inert atmosphere (e.g., a glove box) to minimize exposure to air and moisture.[6]

-

Weighing: Quickly weigh the desired amount of this compound.

-

Dissolution: Dissolve the solid in a pre-determined volume of chilled 0.01 M NaOH to create a concentrated stock solution. Alkaline stock solutions are stable for up to 24 hours when stored at -20°C.[6]

-

Quantification of Stock: The concentration of the stock solution can be verified by measuring its UV absorbance at 248 nm (ε = 8.2 x 10³ M⁻¹ cm⁻¹) in the alkaline solution.[5][7]

Initiating HNO Release:

-

To initiate the experiment, add a small aliquot of the alkaline stock solution to a much larger volume of the desired experimental buffer (e.g., PBS, pH 7.4) at the desired temperature (e.g., 37°C).[6]

-

The rapid change in pH will trigger the decomposition of this compound and the release of HNO. The decomposition is nearly instantaneous at pH 5.0.[6]

Quantification of HNO Release using Fluorescent Probes

Direct quantification of the transient HNO molecule is challenging. A common and effective method involves the use of reaction-based fluorescent probes. Many of these probes utilize a copper(II) complex that is reduced to copper(I) by HNO, leading to a "turn-on" fluorescence signal.[8][9]

General Protocol for HNO Detection with a Cu(II)-based Probe:

-

Probe Preparation: Prepare a stock solution of the chosen fluorescent probe (e.g., Cu(II)-BODIPY or similar) in an appropriate solvent like DMSO.

-

Reaction Buffer: Prepare the desired reaction buffer (e.g., 20 mM HEPES or PBS, pH 7.4).

-

Incubation: Add the fluorescent probe to the reaction buffer at its optimal working concentration (typically in the low micromolar range).

-

Baseline Reading: Measure the baseline fluorescence of the probe solution using a fluorometer with the appropriate excitation and emission wavelengths.

-

Initiate HNO Release: Add a known concentration of this compound (from a freshly prepared alkaline stock) to the probe solution.

-

Measure Fluorescence: Immediately begin recording the fluorescence intensity over time. A time-dependent increase in fluorescence indicates the production of HNO and its reaction with the probe.[8][10]

-

Quantification: A calibration curve can be generated by measuring the fluorescence response to varying concentrations of this compound. The detection limit for some probes can be in the nanomolar range.[11]

Self-Validating System:

-

Negative Control: Perform a parallel experiment using the vehicle for the this compound stock (0.01 M NaOH) to ensure that the vehicle itself does not cause a change in fluorescence.

-

Specificity Control: Test the probe's response to other relevant reactive species, such as NO (using an NO donor like DEA/NO), nitrite, and hydrogen peroxide, to confirm its selectivity for HNO.[8]

-

Scavenger Control: Pre-incubating the system with an HNO scavenger, such as L-cysteine, should significantly attenuate the fluorescence signal, confirming that the response is indeed due to HNO.

Caption: Experimental workflow for HNO quantification using a fluorescent probe.

Applications in Elucidating Signaling Pathways

This compound has been instrumental in uncovering the unique signaling pathways modulated by HNO. Unlike NO, which is a potent activator of soluble guanylate cyclase (sGC) under all conditions, HNO's interactions are more nuanced and thiophilic.

Activation of Soluble Guanylate Cyclase (sGC)

HNO can activate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and downstream effectors. However, this activation is complex. While NO activates sGC by binding to its ferrous (Fe²⁺) heme group, some evidence suggests HNO may preferentially interact with the oxidized, ferric (Fe³⁺) form of the enzyme.[12] Furthermore, due to HNO's high reactivity with thiols, high concentrations of this compound can lead to inhibition of sGC activity through modification of critical cysteine residues on the enzyme.[12]

Modulation of Ion Channels

A significant body of research using this compound has demonstrated that HNO is a potent modulator of various ion channels, often through direct interaction with cysteine residues.

-

TRPA1 Channels: HNO activates Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are expressed on nociceptive (pain-sensing) neurons.[11] This activation is thought to occur via covalent modification of cysteine residues within the N-terminus of the channel, leading to calcium influx and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[13][14]

-

Potassium (K⁺) Channels: The activation of certain potassium channels, such as ATP-sensitive K⁺ (K-ATP) channels, by the HNO-sGC-cGMP pathway contributes to its vasodilatory and antinociceptive effects.[10]

Caption: Key signaling pathways modulated by HNO from this compound.

Comparison with Other HNO Donors

While this compound is a cornerstone of HNO research, other donors are available, each with its own set of properties. The choice of donor can be critical and may depend on the specific experimental requirements.

| HNO Donor | Decomposition Trigger | Key Byproducts | Half-life (t½) at pH 7.4, 37°C | Key Advantages/Disadvantages |

| This compound | pH-dependent (spontaneous at pH < 8) | Nitrite (NO₂⁻) | ~2.3 minutes | Adv: Well-characterized, reliable HNO release. Disadv: Nitrite byproduct, short half-life. |

| Piloty's Acid | pH-dependent (favored at alkaline pH) | Benzenesulfinate | Slow at neutral pH | Adv: Can release HNO. Disadv: Slow release at physiological pH; can produce NO under aerobic conditions.[7] |

| Primary Amine Diazeniumdiolates (e.g., IPA/NO) | pH-dependent (spontaneous at pH 7.4) | Primary amine | ~5 minutes | Adv: Organic-based, can be derivatized. Disadv: HNO yield is pH-sensitive near neutral.[1][4][15] |

| Acyloxy Nitroso Compounds | Esterase activity or spontaneous hydrolysis | Carboxylate, Nitrite | Variable | Adv: Can be designed for targeted release. Disadv: More complex synthesis. |

Safety and Handling Precautions

As a laboratory chemical, this compound and its byproducts require careful handling.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and gloves, when handling the solid or its solutions.

-

Handling Solid: As noted, the crystalline solid is sensitive to air and moisture.[6] Handle in an inert atmosphere where possible. Avoid creating dust.

-

Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Byproducts: The primary byproduct, nitrite, can be toxic in high concentrations. Handle solutions with care.

-

Disposal: Dispose of waste materials, including unused solutions and contaminated labware, in accordance with local, state, and federal regulations.[16][17] Do not allow large quantities to enter sewer systems.

Conclusion

This compound remains an invaluable tool for researchers investigating the biology and therapeutic potential of nitroxyl. Its well-defined decomposition kinetics and reliable production of HNO at physiological pH provide a solid foundation for experimental studies. By understanding its chemical properties, adhering to proper handling protocols, and employing robust quantification methods, scientists can effectively leverage this compound to further unravel the complex and promising roles of HNO in health and disease.

References

-

Stone, J. R., & Marletta, M. A. (1996). A molecular basis for nitric oxide sensing by soluble guanylate cyclase. Biochemistry, 35(4), 1093–1099. [Link]

-

Miller, T. W., Cherney, M. M., Franco, N., Farmer, P. J., & King, S. B. (2009). Proposed mechanisms for the effects of HNO on sGC activity. Journal of Inorganic Biochemistry, 103(8), 1155-1162. [Link]

-

Horst, B. G., & Marletta, M. A. (2021). Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature Communications, 12(1), 5483. [Link]

-

Ma, X., Sayed, N., Beuve, A., & van den Akker, F. (2007). NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism. The EMBO Journal, 26(2), 578–588. [Link]

-

King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648. [Link]

-

Miranda, K. M., Dutton, A. S., Ridnour, L. A., & Wink, D. A. (2014). Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates. Nitric Oxide, 42, 70–78. [Link]

-

Rosenthal, J., & Lippard, S. J. (2010). Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex. Journal of the American Chemical Society, 132(16), 5536–5537. [Link]

-

Macpherson, L. J., Dubin, A. E., Evans, M. J., Marr, F., Schultz, P. G., Cravatt, B. F., & Patapoutian, A. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541–545. [Link]

-

Miranda, K. M., Katori, T., Torres de Holding, C. L., Thomas, L., Ridnour, L. A., McLendon, W. J., ... & Wink, D. A. (2005). Comparison of the NO and HNO Donating Properties of Diazeniumdiolates: Primary Amine Adducts Release HNO in Vivo. Journal of Medicinal Chemistry, 48(26), 8220–8228. [Link]

-

Miranda, K. M., Katori, T., Torres De Holding, C. L., et al. (2005). Comparison of the NO and HNO donating properties of diazeniumdiolates: Primary amine adducts release HNO in vivo. Journal of Medicinal Chemistry, 48(26), 8220-8228. [Link]

-

Sadofsky, L. R., et al. (2011). TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids. Pharmacological Research, 63(1), 40-49. [Link]

-

Reisz, J. A., Zink, C. N., & King, S. B. (2012). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Antioxidants & Redox Signaling, 17(12), 1637–1651. [Link]

-

Kemp-Harper, B. K., & Ritchie, R. H. (2010). HNO donors and their properties. ResearchGate. [Link]

-

King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648. [Link]

-

Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1 channels: molecular sentinels of cellular stress and tissue damage. Journal of Physiology, 592(14), 2915–2926. [Link]

-

Westlake Chemical. (2020, February 5). CL Treat - Safety Data Sheet. [Link]

-

Yu, F., Li, P., Li, G., Zhao, G., & Chen, L. (2022). Ratiometric Determination of Nitroxyl Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative. ACS Omega, 7(7), 6135–6142. [Link]

-

Miyamoto, T., et al. (2017). Polysulfides (H2Sn) produced from the interaction of hydrogen sulfide (H2S) and nitric oxide (NO) activate TRPA1 channels. Scientific Reports, 7, 45995. [Link]

-

Moccia, F., et al. (2019). Transient Receptor Potential Ankyrin 1 (TRPA1) Mediates Hydrogen Sulfide-induced Ca2+ Entry and Nitric Oxide Production in Human Cerebrovascular Endothelium. International Journal of Molecular Sciences, 20(8), 1934. [Link]

-

Westlake Chemical. (2013, May 16). Sodium Nitrite Material Safety Data Sheet. [Link]

-

Wink, D. A., Miranda, K. M., Katori, T., et al. (2003). A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. Proceedings of the National Academy of Sciences, 100(21), 12255–12260. [Link]

-

Smulik-Izydorczyk, R., et al. (2021). Detection of nitroxyl (HNO) by membrane inlet mass spectrometry. ResearchGate. [Link]

-

Cline, C. J., & Lippert, A. R. (2016). Reaction-Based Fluorescent Probes for the Imaging of Nitroxyl (HNO) in Biological Systems. Accounts of Chemical Research, 49(8), 1547–1555. [Link]

-

Reja, H., et al. (2020). Recent Advances in Fluorescent Probes for Detection of HOCl and HNO. ACS Omega, 5(4), 1659-1671. [Link]

-

Cline, C. J., et al. (2020). A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells. Angewandte Chemie International Edition, 59(32), 13348-13352. [Link]

-

Redox. (2023, March 28). Safety Data Sheet Sodium Nitrate. [Link]

-

McQuade, L. E., & Lippard, S. J. (2013). Metal-Based Optical Probes for Live Cell Imaging of Nitroxyl (HNO). Accounts of chemical research, 46(11), 2564–2573. [Link]

-

Yasmin, F., et al. (2019). Nitric oxide detection methods in vitro and in vivo. Journal of the Royal Society Interface, 16(155), 20190138. [Link]

-

Redox. (2024, August 1). Safety Data Sheet Sodium Chloride (Salt). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of NO binding to soluble guanylyl cyclase: implication for the second NO binding to the heme proximal site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. fishersci.com [fishersci.com]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

The Stability of Angeli's Salt in Aqueous Solutions: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Methodologies for Handling Angeli's Salt.

Introduction

This compound (sodium trioxodinitrate, Na₂N₂O₃) is a widely utilized nitroxyl (HNO) donor in biomedical research, valued for its ability to release HNO under physiological conditions.[1][2][3] This property has made it an invaluable tool for investigating the diverse biological roles of HNO, which are distinct from its redox sibling, nitric oxide (NO).[1][4] However, the utility of this compound is intrinsically linked to its stability in aqueous solutions, which is highly dependent on various factors. A thorough understanding of its decomposition kinetics and pathways is paramount for the accurate design, execution, and interpretation of experiments. This guide provides a comprehensive overview of the stability of this compound, offering both foundational knowledge and practical protocols for its effective use.

The Chemical Biology of this compound: A Duality of HNO and NO Donation

This compound is most recognized for its spontaneous decomposition in aqueous solutions to produce equimolar amounts of nitroxyl (HNO) and nitrite (NO₂⁻).[1][5] This decomposition is a first-order process and is notably pH-dependent.[3][6] The generally accepted mechanism for HNO release between pH 4 and 8 involves the protonation of the trioxodinitrate dianion (N₂O₃²⁻) to form the monoanion (HN₂O₃⁻), which then undergoes heterolytic cleavage of the N-N bond.[6]

However, the chemical behavior of this compound is not limited to HNO donation. Under acidic conditions (pH < 4), the decomposition pathway shifts dramatically, leading to the generation of nitric oxide (NO) as the primary nitrogen-containing product.[3][6][7] This pH-dependent duality is a critical consideration for researchers, as the biological effects of HNO and NO are often distinct and can even be opposing.

Factors Influencing the Stability of this compound

The decomposition rate of this compound is not solely governed by pH. Several other factors can influence its stability in aqueous solutions, and a comprehensive understanding of these is essential for reproducible experimental outcomes.

pH Dependence

The stability of this compound is intricately linked to the pH of the aqueous medium. In alkaline solutions (pH > 8), the decomposition rate decreases significantly, allowing for the preparation of stock solutions with a reasonable shelf-life for short-term storage.[6] Conversely, as the pH decreases from 8 to 4, the rate of decomposition to HNO and nitrite increases.[6] Below pH 4, the decomposition pathway favoring NO production becomes dominant.[6][7]

Temperature

Temperature plays a crucial role in the decomposition kinetics of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of decomposition. For instance, the rate constant for decomposition is significantly higher at 37°C compared to 25°C.[6] This necessitates careful temperature control during experiments to ensure consistent and predictable HNO release.

Presence of Nitrite

The decomposition of this compound to HNO and nitrite is a reversible process.[6][8] Consequently, the presence of excess nitrite in the solution can inhibit the forward reaction, thereby stabilizing the salt.[6][8] This is an important consideration in experimental design, as the accumulation of nitrite over the course of an experiment can alter the rate of HNO release.

Oxygen

The presence of oxygen can also influence the decomposition of this compound, although the classical view is that the primary aerobic decomposition pathway involves the release of HNO followed by its reaction with oxygen to form peroxynitrite.[8][9] Studies have shown that the rates of decomposition under 20% O₂ or 100% O₂ are equal, supporting the idea that the initial decomposition to HNO is the rate-limiting step and is independent of oxygen concentration.[8][9]

Decomposition Pathways: A Visual Guide

The pH-dependent decomposition of this compound can be visualized as two distinct pathways.

Figure 1. pH-dependent decomposition pathways of this compound.

Quantitative Data on this compound Decomposition

| Parameter | Value | Conditions | Reference |

| Decomposition Rate Constant (k) | 6.8 x 10⁻⁴ s⁻¹ | 25°C, pH 4-8 | [6] |

| Decomposition Rate Constant (k) | 4-5 x 10⁻³ s⁻¹ | 37°C, pH 4-8 | [6] |

| Half-life (t½) | ~17 minutes | 25°C, pH 4-8.6 | [10] |

| Half-life (t½) | ~2.3 minutes | 37°C, pH 7.4 | [3] |

| pKa₁ of H₂N₂O₃ | ~3.0 | 25°C | [7] |

| pKa₂ of HN₂O₃⁻ | 9.35 | 25°C | [7] |

| UV Absorbance (λmax) of N₂O₃²⁻ | 248 nm (ε = 8.2 x 10³ M⁻¹cm⁻¹) | - | [6] |

| UV Absorbance (λmax) of HN₂O₃⁻ | 237 nm (ε = 5.5-6.1 x 10³ M⁻¹cm⁻¹) | - | [6] |

Experimental Protocols

Preparation of this compound Stock Solutions

Rationale: Due to its instability in neutral and acidic solutions, stock solutions of this compound should be prepared in an alkaline buffer to minimize decomposition.

Protocol:

-

Prepare a 0.01 M sodium hydroxide (NaOH) solution in deionized water.[11][12]

-

Weigh the desired amount of solid this compound.

-

Dissolve the this compound in the 0.01 M NaOH solution to the desired stock concentration (e.g., 10 mM).

-

Store the stock solution on ice and use it within a few hours for best results. For short-term storage, alkaline stock solutions can be kept, but fresh preparation is always recommended.[6]

Monitoring this compound Decomposition by UV-Vis Spectroscopy

Rationale: The decomposition of this compound can be conveniently monitored by observing the decrease in its characteristic UV absorbance over time. This method allows for the determination of the decomposition rate constant under specific experimental conditions.

Protocol:

-

Set a UV-Vis spectrophotometer to the desired wavelength (248 nm for N₂O₃²⁻ or 237 nm for HN₂O₃⁻).[6]

-

Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) and equilibrate it to the desired temperature in a cuvette inside the spectrophotometer.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve the final desired concentration.

-

Immediately begin recording the absorbance at regular time intervals.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the decomposition.

Sources

- 1. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemisry of trioxodinitrates. Part I. Decompostion of sodium trioxodinitrate (this compound) in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angeli’s Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The potential of Angeli’s salt to decrease nitric oxide scavenging by plasma hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Byproducts of Angeli's Salt Decomposition at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Angeli's Salt as a Nitroxyl Donor

This compound (sodium trioxodinitrate, Na₂N₂O₃) has garnered significant interest within the scientific and pharmaceutical communities as a valuable tool for investigating the biological effects of nitroxyl (HNO).[1][2] Unlike traditional nitric oxide (NO) donors, this compound releases HNO, a species with a distinct and often contrasting pharmacological profile, particularly in the cardiovascular system.[3][4] Its potential therapeutic applications, including in the treatment of heart failure, have spurred a deeper need to understand its chemical behavior under physiological conditions.[3][5] This guide provides a comprehensive technical overview of the byproducts formed during the decomposition of this compound at physiological pH, offering insights into the reaction mechanisms and providing detailed protocols for their detection and quantification. A thorough understanding of these byproducts is critical for the accurate interpretation of experimental results and the successful development of novel HNO-based therapeutics.

The Primary Decomposition Pathway of this compound

At physiological pH (typically 7.4), the decomposition of this compound is a spontaneous, first-order process.[6][7] The decomposition is initiated by the protonation of the trioxodinitrate dianion (N₂O₃²⁻).[5][6] While protonation can occur at an oxygen atom, theoretical and experimental evidence suggests that a less favorable but crucial protonation at one of the nitrogen atoms leads to the heterolytic cleavage of the N-N bond.[6][8][9] This cleavage event yields the two primary, equimolar byproducts: nitroxyl (HNO) and nitrite (NO₂⁻).[1][6]

The rate of decomposition is pH-dependent, being relatively stable in alkaline solutions (pH > 8) and decomposing rapidly in acidic conditions (pH < 4) to primarily yield nitric oxide (NO).[6][9][10] However, within the physiologically relevant pH range of 4 to 8, the decomposition rate is largely independent of pH.[9][11] At 37°C and pH 7.4, this compound exhibits a half-life of approximately 2.3 minutes.[7]

The Divergent Fates of Nitroxyl: Aerobic vs. Anaerobic Byproducts

The primary byproduct, HNO, is a highly reactive and transient species. Its subsequent reactions, and thus the secondary byproducts of this compound decomposition, are critically dependent on the presence of molecular oxygen and other reactive species in the local environment.

Anaerobic Decomposition Byproducts

In the absence of oxygen or other scavengers, the primary fate of HNO is rapid dimerization to form hyponitrous acid (H₂N₂O₂).[11] This intermediate is unstable and quickly dehydrates to produce nitrous oxide (N₂O), a stable and relatively inert gas, and water.[11]

Aerobic Decomposition Byproducts

Under aerobic conditions, which are more relevant to most biological experiments and physiological settings, HNO readily reacts with molecular oxygen (O₂).[5][12] This reaction produces a potent oxidizing species.[5] There has been considerable scientific debate regarding the precise identity of this oxidant. Some studies have suggested that it is peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS) also formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻).[13][14] However, a compelling body of evidence indicates that the oxidant formed from the HNO/O₂ reaction has a distinct chemical profile from authentic peroxynitrite, suggesting it is a different, though functionally similar, reactive intermediate.[5][15] This distinction is crucial, as the biological effects of these two oxidants may differ.

Reactions with Biological Thiols

A significant pathway for HNO in biological systems is its rapid reaction with thiols, most notably glutathione (GSH), which is present in high concentrations in most cells.[3] This reaction is a key aspect of HNO's biological activity and must be considered when studying its effects in cellular or in vivo models.

Visualization of Decomposition Pathways

To clarify the relationships between the various byproducts of this compound decomposition, the following diagrams illustrate the key pathways under both anaerobic and aerobic conditions.

Caption: Decomposition pathways of this compound at physiological pH.

Experimental Protocols for Byproduct Detection

The following protocols provide step-by-step methodologies for the detection and quantification of the key byproducts of this compound decomposition. The rationale behind key steps is provided to ensure experimental integrity.

Protocol 1: Spectrophotometric Monitoring of this compound Decomposition

This protocol allows for the real-time monitoring of this compound consumption.

-

Principle: this compound has a characteristic UV absorbance maximum that diminishes as it decomposes.[5][6]

-

Instrumentation: UV-Vis Spectrophotometer with temperature control.

-

Reagents:

-

This compound (Na₂N₂O₃)

-

0.01 M NaOH for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Procedure:

-

Prepare a fresh stock solution of this compound in ice-cold 0.01 M NaOH. The alkaline pH minimizes decomposition during preparation.[16]

-

Equilibrate the PBS buffer to 37°C in a quartz cuvette inside the spectrophotometer.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-warmed PBS to achieve the desired final concentration.

-

Immediately begin monitoring the decrease in absorbance at 250 nm over time.[5]

-

The first-order rate constant can be determined by plotting the natural logarithm of the absorbance versus time.

-

Protocol 2: Quantification of Nitrite using the Griess Assay

This colorimetric assay is a standard method for nitrite detection.

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a colored azo dye that can be quantified spectrophotometrically.[17]

-

Instrumentation: Microplate reader or spectrophotometer.

-

Reagents:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (NaNO₂) standard solutions

-

Samples from the this compound decomposition reaction

-

-

Procedure:

-

At various time points during the decomposition of this compound, collect aliquots of the reaction mixture.

-

To each sample and nitrite standard in a 96-well plate, add an equal volume of Griess reagent.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at approximately 540 nm.

-

Quantify the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the sodium nitrite solutions.

-

Protocol 3: Detection of HNO using a Fluorescent Probe

This protocol utilizes a specific fluorescent probe to detect the transient HNO species.

-

Principle: Certain fluorescent probes react selectively with HNO to produce a fluorescent product, allowing for its detection.[18] Probes based on the reaction of HNO with phosphines are particularly effective.[19]

-

Instrumentation: Fluorescence spectrophotometer or microplate reader.

-

Reagents:

-

A suitable HNO-selective fluorescent probe (e.g., a phosphine-based probe)

-

This compound

-

PBS, pH 7.4

-

-

Procedure:

-

Prepare a solution of the fluorescent probe in PBS at the manufacturer's recommended concentration.

-

Add this compound to initiate HNO production.

-

Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe over time.

-

Include controls, such as the probe alone and the probe with fully decomposed this compound, to account for background fluorescence and stability.

-

Protocol 4: Quantification of N₂O by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the definitive identification and quantification of N₂O.

-

Principle: N₂O in the headspace of the reaction vessel is separated by gas chromatography and detected by mass spectrometry.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

-

Reagents:

-

This compound

-

Degassed PBS, pH 7.4

-

Certified N₂O gas standard

-

-

Procedure:

-

Conduct the decomposition of this compound in a sealed, gas-tight vial with a defined headspace volume.

-

After a specified reaction time, an aliquot of the headspace gas is injected into the GC-MS.

-

N₂O is separated from other gases and detected based on its characteristic mass-to-charge ratio.

-

Quantify the amount of N₂O produced by comparing the peak area to a calibration curve generated using the N₂O gas standard.

-

Caption: A generalized workflow for the analysis of this compound byproducts.

Summary of Byproducts and Detection Methods

The following table summarizes the primary and secondary byproducts of this compound decomposition at physiological pH and the recommended analytical techniques for their detection.

| Byproduct Category | Specific Byproduct | Conditions | Recommended Detection Method(s) |

| Primary | Nitroxyl (HNO) | Aerobic & Anaerobic | Fluorescent Probes, Electrochemical Sensors[2][18] |

| Nitrite (NO₂⁻) | Aerobic & Anaerobic | Griess Assay, Ion Chromatography[17] | |

| Secondary | Nitrous Oxide (N₂O) | Anaerobic | Gas Chromatography (GC-MS)[19] |

| Reactive Nitrogen Species | Aerobic | Fluorescence Assays (e.g., DHR oxidation)[5] |

Conclusion: Implications for Research and Drug Development

The decomposition of this compound at physiological pH is a multifaceted process that yields a range of biologically active byproducts. While HNO and nitrite are the primary products, the subsequent fate of HNO is highly dependent on the experimental environment. For researchers and drug development professionals, it is imperative to recognize that the observed biological effects of this compound may not be solely attributable to HNO, particularly in aerobic systems where potent oxidants are formed. A comprehensive understanding and careful characterization of these byproducts, using the appropriate analytical methods, are essential for the rigorous design of experiments and the accurate interpretation of data. This knowledge is fundamental to harnessing the therapeutic potential of HNO donors while mitigating any off-target effects of their decomposition byproducts.

References

-

D. Mancardi, D. D. Thomas, M. G. Espey, K. N. Houk, J. M. Fukuto, and D. A. Wink, "Mechanism of Aerobic Decomposition of this compound (Sodium Trioxodinitrate) at Physiological pH," Journal of the American Chemical Society, vol. 127, no. 2, pp. 722–731, Jan. 2005. [Link]

-

M. D. Bartberger, K. N. Houk, and J. M. Fukuto, "Mechanisms of HNO and NO production from this compound: density functional and CBS-QB3 theory predictions," Journal of the American Chemical Society, vol. 126, no. 12, pp. 3795–3800, Mar. 2004. [Link]

-

D. Mancardi et al., "Mechanism of Aerobic Decomposition of Angeli’s Salt (Sodium Trioxodinitrate) at Physiological pH," American Chemical Society, Jul. 2004. [Link]

-

Request PDF, "Mechanism of Aerobic Decomposition of this compound (Sodium Trioxodinitrate) at Physiological pH," ResearchGate, Jan. 2005. [Link]

-

K. M. Miranda, "The Chemistry of Nitroxyl-Releasing Compounds," Antioxidants & Redox Signaling, vol. 14, no. 9, pp. 1637–1648, May 2011. [Link]

-

T. Smulik, G. L. Chmurny, and P. M. S. D. S. P. G. L. Chmurny, "Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH," PLoS ONE, vol. 9, no. 11, p. e113143, Nov. 2014. [Link]

-

S. I. Liochev and I. Fridovich, "The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione," Free Radical Biology and Medicine, vol. 34, no. 11, pp. 1399–1404, Jun. 2003. [Link]

-

M. N. Hughes and P. E. Wimbledon, "The chemisry of trioxodinitrates. Part I. Decompostion of sodium trioxodinitrate (this compound) in aqueous solution," Journal of the Chemical Society, Dalton Transactions, no. 8, p. 703, 1976. [Link]

-

C. Amatore, S. Arbault, N. Bouret, S. G. Lemaître, and J.-S. Verpeaux, "this compound (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by this compound decomposition," ChemMedChem, vol. 2, no. 6, pp. 898–903, Jun. 2007. [Link]

-

ResearchGate, "Formation of peroxynitrite from this compound. Eight samples of...," ResearchGate, N/A. [Link]

-

M. Kirsch and H. de Groot, "Formation of peroxynitrite from reaction of nitroxyl anion with molecular oxygen," Journal of Biological Chemistry, vol. 277, no. 16, pp. 13379–13388, Apr. 2002. [Link]

-

K. M. Miranda et al., "Further Evidence for Distinct Reactive Intermediates From Nitroxyl and Peroxynitrite: Effects of Buffer Composition on the Chemistry of this compound and Synthetic Peroxynitrite," Archives of Biochemistry and Biophysics, vol. 435, no. 2, pp. 225–236, Mar. 2005. [Link]

-

M. D. Bartberger, K. N. Houk, and J. M. Fukuto, "Mechanisms of HNO and NO Production from this compound: Density Functional and CBS-QB3 Theory Predictions," Journal of the American Chemical Society, vol. 126, no. 12, pp. 3795–3800, Mar. 2004. [Link]

-

C. Amatore, S. Arbault, N. Bouret, S. G. Lemaître, and J.-S. Verpeaux, "this compound (Na2N2O3) is a Precursor of HNO and NO: a Voltammetric Study of the Reactive Intermediates Released by this compound Decomposition," Semantic Scholar, Jun. 2007. [Link]

-

C. M. Gallego, A. Mazzeo, P. Vargas, S. Suárez, J. Pellegrino, and F. Doctorovich, "Azanone (HNO): generation, stabilization and detection," Chemical Science, vol. 12, no. 30, pp. 10154–10180, 2021. [Link]

-

Request PDF, "The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione," ResearchGate, Jul. 2003. [Link]

-

A. C. Jackson, N. R. Hayne, and S. B. King, "Rapid and selective nitroxyl (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation," Organic & Biomolecular Chemistry, vol. 11, no. 41, pp. 7127–7135, 2013. [Link]

-

Cayman Chemical, "this compound - Applications," Bertin Bioreagent, N/A. [Link]

-

Wikipedia, "Nitrate," Wikipedia, N/A. [Link]

-

ResearchGate, "HNO detection methods. Reproduced from ref. 211," ResearchGate, N/A. [Link]

-

T. Nagano, "Practical methods for detection of nitric oxide," Luminescence, vol. 14, no. 6, pp. 283–290, Nov. 1999. [Link]

-

R. P. Patel et al., "The potential of this compound to decrease nitric oxide scavenging by plasma hemoglobin," Nitric Oxide, vol. 42, pp. 25–32, Nov. 2014. [Link]

-

J. D. Irvine, J. L. Favaloro, B. K. Kemp-Harper, and R. E. Widdop, "Nitroxyl anion donor, this compound, does not develop tolerance in rat isolated aortae," British Journal of Pharmacology, vol. 153, no. 6, pp. 1146–1154, Mar. 2008. [Link]

-

Request PDF, "this compound (Na2N2O3) is a Precursor of HNO and NO: a Voltammetric Study of the Reactive Intermediates Released by this compound Decomposition," ResearchGate, Jun. 2007. [Link]

-

C. H. Switzer, D. D. Belvitch, and P. A. T. T. D. D. Belvitch, "Angeli’s Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta," Vascular Pharmacology, vol. 51, no. 2–3, pp. 129–135, Aug. 2009. [Link]

-

S. Schueler, L. Neuhuber, C. K. G. K. L. Neuhuber, and K. Messlinger, "Nitroxyl Delivered by Angeli’s Salt Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents in Models of Headache Generation," International Journal of Molecular Sciences, vol. 23, no. 19, p. 11929, Oct. 2022. [Link]

-

American Pharmaceutical Review, "Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development," American Pharmaceutical Review, Aug. 2020. [Link]

-

Myschool.ng, "Chemistry Syllabus from JAMB," Myschool.ng, N/A. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitroxyl anion donor, this compound, does not develop tolerance in rat isolated aortae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 8. Mechanisms of HNO and NO production from this compound: density functional and CBS-QB3 theory predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The chemisry of trioxodinitrates. Part I. Decompostion of sodium trioxodinitrate (this compound) in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mode of decomposition of this compound (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation of peroxynitrite from reaction of nitroxyl anion with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Further evidence for distinct reactive intermediates from nitroxyl and peroxynitrite: effects of buffer composition on the chemistry of this compound and synthetic peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Angeli’s Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitrate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Rapid and selective nitroxyl (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the pH-dependent HNO and NO Release from Angeli's Salt

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of nitroxyl (HNO) donors is paramount for harnessing their therapeutic potential. Angeli's salt (AS), or sodium trioxodinitrate (Na₂N₂O₃), stands as a cornerstone compound in this field, valued for its ability to release HNO, a redox sibling of nitric oxide (NO), in a controlled manner.[1] This guide provides a comprehensive exploration of the pH-dependent decomposition of this compound, offering both mechanistic insights and practical, field-proven protocols to ensure experimental integrity and reproducibility.

The distinct pharmacological profiles of HNO compared to NO have spurred significant interest, particularly in cardiovascular research.[2][3] HNO donors like this compound have been instrumental in elucidating these unique biological effects.[1] Unlike NO, HNO demonstrates positive inotropic and lusitropic effects on the heart, making it a promising candidate for treating conditions like heart failure.[2][4] This guide will delve into the chemical underpinnings that allow researchers to selectively generate either HNO or NO from this single, versatile donor simply by manipulating the pH of the medium.

I. The Chemical Core: Understanding this compound Decomposition

This compound, first synthesized in 1896, is an inorganic salt that decomposes in aqueous solution in a first-order, pH-dependent fashion.[1][5] The key to its utility lies in the protonation state of the trioxodinitrate anion (N₂O₃²⁻), which dictates the ultimate nitrogen oxide species released.

Mechanism of HNO Release (pH 4-8):

In the pH range of 4 to 8, this compound primarily decomposes to yield equimolar amounts of nitroxyl (HNO) and nitrite (NO₂⁻).[5][6] The generally accepted mechanism involves the following steps:[5]

-

Protonation: The process begins with the protonation of the trioxodinitrate anion to form the monoanion, [HN₂O₃]⁻.[7] Computational studies suggest that protonation on a nitrogen atom, while less favorable than on an oxygen atom, is the crucial step leading to HNO production.[8]

-

Isomerization: A rate-limiting tautomerization follows, leading to an intermediate structure.[5]

-

N-N Bond Cleavage: This is followed by the heterolytic cleavage of the nitrogen-nitrogen bond, releasing singlet HNO and nitrite.[5] Isotopic labeling studies have confirmed that the HNO nitrogen originates from the nitroso group of the parent molecule.[5]

This decomposition pathway is reliable and follows first-order kinetics, making this compound a workhorse for studying HNO-specific biological effects.[1][5] It is crucial to consider that the co-release of nitrite can have its own biological activities, a factor that must be accounted for in experimental design.[5][9]

Mechanism of NO Release (pH < 4):

As the pH drops below 4, the decomposition pathway of this compound shifts dramatically.[1][5] Under these acidic conditions, it ceases to be an HNO donor and instead primarily generates nitric oxide (NO).[1][5] The proposed mechanisms for NO formation include:

-

Decomposition of an unstable, di-protonated form of the parent acid (H₂N₂O₃).[5]

-

Subsequent reactions involving nitrous acid (HNO₂), which is formed from the nitrite byproduct in acidic conditions.[5][7]

This pH-triggered switch from an HNO to an NO donor is a powerful feature, allowing for comparative studies of these two related but distinct signaling molecules using a single parent compound.[1]

Stability in Alkaline Conditions (pH > 8):

Above pH 8, the rate of decomposition of this compound decreases significantly.[5] This enhanced stability is due to the predominance of the fully deprotonated N₂O₃²⁻ anion, which is more resistant to the initial protonation step required for decomposition.[10] This property is exploited for the preparation of stable stock solutions for experimental use.[5][11]

Visualizing the Decomposition Pathways

The following diagram illustrates the pH-dependent decomposition of this compound, highlighting the distinct pathways for HNO and NO generation.

Caption: pH-dependent release of HNO and NO from this compound.

II. Field-Proven Methodologies: From Benchtop to Data

The integrity of any research involving this compound hinges on proper handling, preparation, and analysis. The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

A. Preparation and Handling of this compound Stock Solutions

Expertise & Experience: this compound is sensitive to air and moisture.[11] Proper handling under an inert atmosphere is critical to prevent premature degradation and ensure the integrity of the solid compound. The use of a fresh, cold, alkaline solution for stock preparation is paramount, as the salt's stability is greatly enhanced at higher pH.[5][11]

Protocol 1: Preparation of a Concentrated Stock Solution

-

Inert Atmosphere: Perform all manipulations of the solid this compound in a glove box or under a stream of inert gas (e.g., argon or nitrogen).

-

Reagent Preparation: Prepare a fresh, ice-cold solution of 10 mM sodium hydroxide (NaOH) in deionized water. Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

-

Weighing: Accurately weigh the desired amount of this compound (CAS 13826-64-7) using an analytical balance.

-

Dissolution: Immediately dissolve the weighed solid in the cold, deoxygenated 10 mM NaOH solution to the desired stock concentration (e.g., 10-100 mM). Keep the solution on ice at all times.

-

Quantification (Trustworthiness Check): The concentration of the stock solution must be verified spectrophotometrically. Dilute an aliquot of the stock solution in cold 10 mM NaOH and measure the absorbance at 237 nm. Calculate the concentration using the molar extinction coefficient (ε) of 6100 M⁻¹cm⁻¹.[11] This step is non-negotiable for accurate downstream experiments.

-

Storage: Use the stock solution immediately for best results. If short-term storage is necessary, it can be kept on ice, protected from light, for up to 24 hours.[11]

B. Monitoring pH-Dependent Release by UV-Visible Spectrophotometry

Expertise & Experience: UV-Vis spectrophotometry provides a straightforward and reliable method to monitor the decomposition of this compound in real-time. The decay of the parent compound's characteristic absorbance at 237 nm follows first-order kinetics, allowing for the determination of the decomposition rate constant (k) and half-life (t₁/₂) under various pH conditions.

Protocol 2: Kinetic Analysis of this compound Decomposition

-

Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 5.5, 7.4, 9.0). A common choice is a 0.1 M phosphate buffer for the physiological range.[11] Ensure all buffers are equilibrated to the desired experimental temperature (e.g., 25°C or 37°C).

-

Spectrophotometer Setup: Set up a temperature-controlled UV-Vis spectrophotometer to acquire data at 237 nm over time.

-

Initiation of Decomposition: In a quartz cuvette, place the desired reaction buffer. The experiment is initiated by adding a small, known volume of the verified this compound stock solution to the buffer to achieve the final desired concentration (e.g., 100 µM). Mix rapidly by inverting the cuvette.

-

Data Acquisition: Immediately begin recording the absorbance at 237 nm at regular intervals (e.g., every 10-30 seconds) for a duration equivalent to at least 5-7 half-lives.

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (-k). The half-life can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Self-Validation: The linearity of the ln(A) vs. time plot (R² > 0.99) confirms that the decomposition follows first-order kinetics, validating the experimental run.

Visualizing the Experimental Workflow

This diagram outlines the key steps for the preparation and kinetic analysis of this compound.

Caption: Workflow for this compound preparation and kinetic study.

C. Detection and Quantification of Released HNO and NO

Expertise & Experience: While spectrophotometry tracks the disappearance of the parent compound, specific methods are required to detect the released products. The choice of method depends on the species of interest (HNO or NO) and the experimental context.

Detection of HNO: Direct detection of the highly reactive and short-lived HNO molecule is challenging.[12] Therefore, indirect methods are commonly employed:

-

Trapping with Phosphines: Triarylphosphines react rapidly and selectively with HNO to form stable aza-ylide products.[13] These products can be quantified using HPLC, providing a robust method for HNO detection.[13]

-

Fluorescent Probes: A variety of fluorescent probes have been developed that exhibit a selective turn-on response in the presence of HNO, allowing for sensitive detection in solution and cellular imaging.[14][15][16][17]

-

N₂O Measurement: HNO rapidly dimerizes and dehydrates to form nitrous oxide (N₂O).[13] Gas chromatography or tunable-diode laser absorption spectroscopy can be used to measure N₂O in the headspace of the reaction vessel, serving as an indicator of HNO generation.[18]

Detection of NO: Numerous well-established methods exist for the detection of NO:

-

Griess Assay: This colorimetric method detects nitrite (NO₂⁻), the stable oxidation product of NO in aqueous solution.[19] While simple, it is an indirect measure and can be confounded by the nitrite co-released with HNO at neutral pH.

-

NO-Selective Electrodes: Electrochemical sensors can provide real-time, direct measurement of NO concentrations in solution.

-

Fluorescent Indicators: Diaminofluoresceins (DAFs) are common fluorescent probes that react with an oxidized product of NO to produce a fluorescent signal.[20]

III. Quantitative Data Summary

The pH-dependent decomposition of this compound is well-characterized. The table below summarizes key quantitative data for practical reference.

| pH Range | Primary Product(s) | Half-life (t₁/₂) at 37°C | Rate Constant (k) at 25°C | Notes |

| > 8 | Stable (minimal decomp.) | > Hours | Very slow | Ideal for stock solution preparation.[5] |

| 4 - 8 | HNO + NO₂⁻ | ~2.3 minutes (at pH 7.4)[1][11][21] | ~6.8 x 10⁻⁴ s⁻¹[5] | Rate is largely pH-independent in this range.[9] |

| < 4 | NO | Nearly instantaneous (at pH 5)[1][11][22] | Increases with acidity[7] | The primary product shifts from HNO to NO.[5] |

IV. Concluding Remarks for the Advanced Practitioner

This compound remains an indispensable tool in the study of nitrogen oxide biology. Its predictable, pH-dependent decomposition provides a reliable method for generating either HNO or NO, enabling researchers to dissect their distinct signaling pathways. The trustworthiness of experimental outcomes relies entirely on the rigorous application of the principles outlined in this guide: meticulous preparation and verification of stock solutions, precise control of experimental conditions (especially pH and temperature), and the selection of appropriate, validated methods for detecting the specific nitrogen oxide species of interest. By adhering to these self-validating protocols, the scientific community can continue to build upon the foundational knowledge of HNO and NO chemistry, paving the way for novel therapeutic strategies in drug development.[2][23][24]

References

-

Amatore, C., et al. (2007). This compound (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by this compound decomposition. ChemMedChem, 2(6), 898-903. Available at: [Link]

-